Lansoprazole-d4 Sulfone N-Oxide

Description

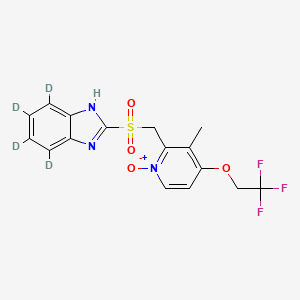

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4,5,6,7-tetradeuterio-2-[[3-methyl-1-oxido-4-(2,2,2-trifluoroethoxy)pyridin-1-ium-2-yl]methylsulfonyl]-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14F3N3O4S/c1-10-13(22(23)7-6-14(10)26-9-16(17,18)19)8-27(24,25)15-20-11-4-2-3-5-12(11)21-15/h2-7H,8-9H2,1H3,(H,20,21)/i2D,3D,4D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQCPAMTYJRPELQ-QFFDRWTDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C[N+](=C1CS(=O)(=O)C2=NC3=CC=CC=C3N2)[O-])OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C1[2H])NC(=N2)S(=O)(=O)CC3=[N+](C=CC(=C3C)OCC(F)(F)F)[O-])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14F3N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Analytical Characterization and Quantification

Chromatographic Separation Techniques for Lansoprazole-d4 Sulfone N-Oxide

Chromatographic methods are fundamental for isolating this compound from its parent drug, Lansoprazole (B1674482), and other related substances. The choice of technique is dictated by the required resolution, sensitivity, and analysis time.

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the analysis of Lansoprazole and its impurities. sigmaaldrich.com The development of a suitable HPLC method for this compound involves the strategic selection of a stationary phase, mobile phase, and detector to achieve optimal separation from other related compounds.

Reverse-phase HPLC (RP-HPLC) is the most common approach. Method development typically focuses on:

Column Selection : C8 and C18 columns are frequently employed due to their hydrophobicity, which allows for effective separation of Lansoprazole and its more polar or nonpolar impurities. sigmaaldrich.com

Mobile Phase Composition : A gradient or isocratic elution using a combination of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) is common. Adjusting the pH of the buffer and the ratio of the organic modifier is crucial for optimizing the resolution between the analyte and potential impurities.

Detection : UV detection is standard, with a wavelength of 285 nm often used for monitoring Lansoprazole and its related compounds. merckmillipore.com

The objective is to develop a method that provides a sharp, symmetrical peak for this compound, well-resolved from Lansoprazole, Lansoprazole Sulfone, and other potential process impurities or degradants.

Table 1: Typical HPLC Method Parameters for Lansoprazole and Related Substances

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | C8 or C18, 250 mm x 4.6 mm, 5 µm | Provides hydrophobic stationary phase for separation. |

| Mobile Phase | Phosphate Buffer (pH adjusted) and Acetonitrile | Elutes compounds based on polarity; ratio is optimized for resolution. |

| Elution Mode | Gradient or Isocratic | Gradient elution is often used to resolve complex mixtures of impurities with varying polarities. |

| Flow Rate | 1.0 mL/min | Controls the speed of the separation and influences peak shape. |

| Detection | UV at 285 nm | Wavelength at which Lansoprazole and its impurities strongly absorb light. |

| Injection Volume | 10-40 µL | The amount of sample introduced into the system for analysis. |

Ultra-Performance Liquid Chromatography (UPLC), also known as Ultra-High-Performance Liquid Chromatography (UHPLC), offers significant advantages over traditional HPLC for analyzing complex pharmaceutical samples. researchgate.net By utilizing columns with sub-2 µm particle sizes, UPLC systems can achieve much higher separation efficiency, leading to enhanced resolution and significantly shorter run times. researchgate.net

For Lansoprazole and its impurities, UPLC methods provide sharper peaks and better separation of closely eluting species, such as isomers or related structures. researchgate.net A reported UHPLC method for separating Lansoprazole from its related substances, including the sulfone and N-oxide forms, utilized a C18 column with smaller particle dimensions (e.g., 2.1 x 100 mm, 1.8 µm) and a gradient elution. researchgate.net This approach is directly applicable to the analysis of this compound, allowing for rapid and highly sensitive quantification, which is particularly beneficial in high-throughput environments.

Lansoprazole contains a stereocenter at the sulfur atom of the sulfoxide (B87167) group, meaning it exists as two non-superimposable mirror images or enantiomers, (R)-Lansoprazole and (S)-Lansoprazole. mdpi.comresearchgate.net Chiral chromatography is therefore essential for separating these enantiomers to study their individual pharmacokinetic profiles. mdpi.comresearchgate.net

However, the Lansoprazole Sulfone N-Oxide molecule is achiral. The oxidation of the chiral sulfoxide group to an achiral sulfone (SO2) group eliminates the stereocenter. mdpi.com Consequently, this compound does not have enantiomers, and chiral chromatography is not an applicable or necessary technique for its direct analysis. While critical for the parent drug, this separation mode is irrelevant for its achiral sulfone metabolite.

Mass Spectrometric Identification and Quantification

Mass spectrometry (MS) is an indispensable tool for the structural confirmation and sensitive quantification of this compound. When coupled with a chromatographic system (LC-MS), it provides an unparalleled level of specificity.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically with an error of less than 5 parts per million (ppm). This precision allows for the unambiguous determination of a compound's elemental composition from its measured mass-to-charge ratio (m/z). scirp.org

For this compound, HRMS is used to confirm its identity by matching the experimentally measured mass to its calculated theoretical mass. scirp.orgnih.gov This technique is crucial for distinguishing the deuterated compound from its unlabeled counterpart and other potential isobaric interferences. The high resolving power of HRMS ensures that the analyte signal is not confounded by background ions or impurities of a similar nominal mass.

Table 2: Molecular Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Chemical Name | 2-[[[3-Methyl-1-oxido-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]sulfonyl]-1H-benzimidazole-d4 | esschemco.com |

| Molecular Formula | C₁₆H₁₀D₄F₃N₃O₄S | scbt.com |

| Molecular Weight | 405.38 | scbt.compharmaffiliates.com |

| Theoretical Monoisotopic Mass | 405.0998 | N/A |

Tandem Mass Spectrometry (MS/MS) is a powerful technique used for structural elucidation and highly selective quantification. In an MS/MS experiment, a specific precursor ion (in this case, the molecular ion of this compound) is selected and then fragmented by collision-induced dissociation (CID). The resulting product ions are then analyzed, creating a characteristic fragmentation pattern or "fingerprint." scirp.org

Isotopic Dilution Mass Spectrometry (IDMS) utilizing this compound as an Internal Standard.

Isotopic Dilution Mass Spectrometry (IDMS) is a premier analytical technique for achieving high-accuracy quantitative measurements. The method relies on the addition of a known quantity of an isotopically labeled version of the analyte to the sample. This labeled compound, or internal standard, is chemically identical to the analyte but has a different mass due to the isotopic substitution.

This compound is an exemplary internal standard for the quantification of its unlabeled counterpart, Lansoprazole Sulfone N-Oxide. Its molecular weight is increased by four mass units compared to the unlabeled analyte due to the replacement of four hydrogen atoms with deuterium (B1214612) on the benzimidazole (B57391) ring. pharmaffiliates.comscbt.com

The process involves:

Spiking the Sample: A precisely known amount of this compound is added to the sample containing the unknown quantity of Lansoprazole Sulfone N-Oxide.

Homogenization: The sample is thoroughly mixed to ensure that the labeled standard and the native analyte are in equilibrium.

Analysis by Mass Spectrometry: The sample is then analyzed, typically using Liquid Chromatography-Mass Spectrometry (LC-MS). The mass spectrometer is capable of distinguishing between the native analyte and the deuterated internal standard based on their mass-to-charge (m/z) ratio.

Quantification: The concentration of the native analyte is determined by measuring the ratio of the signal intensity of the analyte to that of the internal standard. Since the internal standard and analyte exhibit nearly identical chemical and physical behavior during sample preparation and analysis (e.g., extraction, ionization), any sample loss or variation in instrument response affects both compounds equally, leading to a highly accurate and precise measurement.

The use of stable heavy isotopes in drug molecules, such as the deuteration in this compound, has become a critical tool for quantitative analysis during drug development and impurity profiling. medchemexpress.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. news-medical.netoxinst.com It provides detailed information about the chemical environment of individual atoms, allowing for the confirmation of the molecular structure of this compound.

Proton (¹H) NMR Spectral Analysis.

In the ¹H NMR spectrum of this compound, the most significant feature would be the absence of signals corresponding to the protons on the benzimidazole ring, as these have been replaced by deuterium. The expected signals would arise from the protons on the substituted pyridine (B92270) ring and the methylene (B1212753) and methyl groups. Based on spectral data for Lansoprazole, the anticipated chemical shifts (in ppm) would be observed. news-medical.netoxinst.com

Changes in the chemical environment due to the presence of the sulfone (-SO₂-) and N-oxide groups, compared to the parent Lansoprazole (a sulfoxide), would cause shifts in the signals of nearby protons, particularly the methylene protons adjacent to the sulfone group.

Expected ¹H NMR Chemical Shifts

| Protons | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Methyl (CH₃) | ~2.2 | Singlet |

| Methylene (-OCH₂) | ~4.8 | Quartet |

| Methylene (-CH₂SO₂-) | ~4.9-5.2 | Singlet |

| Pyridine Ring Proton | ~7.1 | Doublet |

Note: Expected shifts are inferred from data on Lansoprazole and its derivatives and may vary depending on the solvent and experimental conditions.

Carbon-13 (¹³C) NMR Spectral Analysis.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, the carbon signals of the deuterated benzimidazole ring would show splitting due to C-D coupling or may have significantly reduced intensity. The chemical shifts of carbons in the pyridine ring and the methylene groups would be influenced by the electron-withdrawing effects of the sulfone and N-oxide functionalities. The decoupled ¹³C{¹H} measurement offers a clearer spectrum, which is beneficial where proton spectra may have overlapping signals. news-medical.netoxinst.com

Expected ¹³C NMR Chemical Shifts

| Carbon Atom | Expected Chemical Shift (ppm) |

|---|---|

| Methyl (CH₃) | ~10-12 |

| Methylene (-OCH₂) | ~60-62 |

| Methylene (-CH₂SO₂-) | ~54-56 |

| Pyridine Ring Carbons | ~107-150 |

Note: Expected shifts are inferred from data on Lansoprazole and its derivatives and may vary depending on the solvent and experimental conditions. news-medical.net

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Definitive Assignment.

Two-dimensional (2D) NMR experiments are crucial for the definitive assignment of all proton and carbon signals and for confirming the molecule's connectivity. news-medical.netscirp.org

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show correlations between the coupled protons on the pyridine ring. oxinst.comscirp.org

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. oxinst.comscirp.org This would definitively link the proton signals of the methyl and methylene groups to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. oxinst.comscirp.org This is a powerful tool for piecing together the molecular structure. For instance, it would show correlations from the methylene protons adjacent to the sulfone group to carbons in both the pyridine and benzimidazole rings, confirming the link between these two major parts of the molecule. scirp.org

These 2D NMR techniques, used in combination, allow for the complete and unambiguous assignment of the structure of this compound. scirp.org

Spectrophotometric and Other Spectroscopic Methods (e.g., UV-Vis, IR) in Complementary Roles.

While NMR and MS provide detailed structural and quantitative information, other spectroscopic methods serve important complementary roles in characterization.

UV-Vis Spectroscopy: Ultraviolet-Visible spectroscopy provides information about the electronic transitions within the molecule. The conjugated system comprising the benzimidazole and pyridine rings in Lansoprazole derivatives gives rise to characteristic UV absorption maxima. For Lansoprazole, a maximum absorption wavelength (λmax) is observed at approximately 281.6 nm. wisdomlib.orgamazonaws.com A similar absorption profile would be expected for this compound, confirming the integrity of the chromophoric system. This technique is often used for routine quantification where high accuracy is not the primary goal. nih.gov

IR (Infrared) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound would be expected to show characteristic absorption bands for:

N-H stretching: around 3224 cm⁻¹ from the benzimidazole ring. rsc.org

C-H stretching: for aromatic and aliphatic groups. rsc.org

S=O stretching: strong bands characteristic of the sulfone group.

N-O stretching: from the N-oxide functionality.

C-F stretching: from the trifluoroethoxy group.

These spectroscopic methods, when used together, provide a comprehensive characterization of this compound, confirming its identity, structure, and purity. rsc.org

Academic and Regulatory Significance in Pharmaceutical Quality Control

Lansoprazole (B1674482) Sulfone N-Oxide as a Process-Related Impurity in Active Pharmaceutical Ingredient (API) Synthesis

During the bulk synthesis of the anti-ulcer drug Lansoprazole, several process-related impurities can be formed. researchgate.net These are unwanted chemical substances that can arise from the manufacturing process, including by-products, intermediates, or degradation products. adventchembio.comjpionline.org Research has identified Lansoprazole Sulfone N-Oxide as one of five key impurities observed during the synthesis of Lansoprazole. researchgate.net

This compound is also known to be a degradation product that forms under oxidative stress conditions. caymanchem.com The synthesis of Lansoprazole involves oxidation steps to form the characteristic sulfoxide (B87167) structure of the API. google.comnewdrugapprovals.org Over-oxidation or other variations in the manufacturing process can lead to the formation of the sulfone, and the N-oxide can also be generated, resulting in the Lansoprazole Sulfone N-Oxide impurity. researchgate.netcaymanchem.com The presence of such impurities, even in trace amounts, can potentially impact the quality and stability of the final drug product, making their monitoring and control essential. adventchembio.comganeshremedies.com

Role of Deuterated Impurity Reference Standards in Method Validation

In modern analytical chemistry, particularly in methods involving mass spectrometry (MS), stable isotope-labeled (SIL) compounds are considered the gold standard for use as internal standards. acanthusresearch.comaptochem.com Deuterated standards, a type of SIL standard where hydrogen atoms are replaced by deuterium (B1214612), are invaluable for the validation of analytical methods designed to quantify trace-level impurities. aptochem.comclearsynth.com The use of a deuterated internal standard, such as Lansoprazole-d4 Sulfone N-Oxide, is essential for developing robust, high-throughput bioanalytical methods. aptochem.com

Specificity is the ability of an analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present. In pharmaceutical analysis, this means distinguishing the target impurity from the API, other impurities, and matrix components.

A deuterated standard like this compound is chemically and structurally identical to the target impurity. acanthusresearch.com This means it exhibits the same chromatographic behavior, such as retention time, ensuring it co-elutes with the non-labeled impurity. aptochem.com However, due to the mass difference imparted by the deuterium atoms, it is easily distinguished by a mass spectrometer. acanthusresearch.com This allows for highly specific detection and eliminates ambiguity, as the internal standard provides a precise reference point within the analytical run, confirming the identity of the target impurity.

Accuracy and precision are fundamental to reliable quantitative analysis. clearsynth.com Deuterated internal standards play a vital role in achieving both. amerigoscientific.com An internal standard is a compound added in a constant amount to all samples, standards, and controls at the beginning of the analytical process. lgcstandards.com

By comparing the instrument response of the target analyte to that of the known quantity of the deuterated internal standard, analysts can correct for variations that may occur during sample preparation and analysis. clearsynth.com These variations can include:

Extraction Efficiency: Losses during sample extraction and clean-up are accounted for, as the deuterated standard is affected in the same way as the non-labeled analyte. aptochem.com

Injection Volume: Minor differences in the volume injected into the chromatograph are normalized. aptochem.com

Matrix Effects: In complex samples, other compounds can interfere with the ionization of the analyte in the mass spectrometer's source, either suppressing or enhancing the signal. Since the deuterated standard has virtually identical physicochemical properties, it experiences the same matrix effects, allowing for effective compensation. acanthusresearch.comlgcstandards.com

The use of this compound as an internal standard thereby enables the accurate and precise quantification of the Lansoprazole Sulfone N-Oxide impurity, ensuring that reported levels are a true reflection of its concentration in the API. clearsynth.comwisdomlib.org

Compliance with International Conference on Harmonisation (ICH) Guidelines for Impurities

Global regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have adopted the guidelines set by the International Conference on Harmonisation (ICH) to ensure a unified approach to pharmaceutical quality. europa.euusp.org The ICH Q3A(R2) guideline specifically addresses the control of impurities in new drug substances. europa.euich.org

This guideline establishes thresholds for the reporting, identification, and safety qualification of impurities based on the maximum daily dose (MDD) of the API. ich.org

Table 1: ICH Q3A(R2) Thresholds for Impurities in New Drug Substances

| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |

|---|---|---|---|

| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg per day intake (whichever is lower) | 0.15% or 1.0 mg per day intake (whichever is lower) |

| > 2 g/day | 0.03% | 0.05% | 0.05% |

Data sourced from ICH Harmonised Tripartite Guideline Q3A(R2). ich.org

To comply with these regulations, manufacturers must:

Report any impurity detected at or above the reporting threshold. ich.org

Identify the structure of any impurity present at or above the identification threshold. ich.org

Qualify the safety of any impurity that exceeds the qualification threshold. ich.org

Achieving compliance requires validated analytical procedures suitable for detecting and quantifying impurities at these specified levels. ich.org The use of a deuterated internal standard like this compound is instrumental in validating these analytical methods to the required level of performance, thus ensuring regulatory adherence and patient safety.

Table 2: Compound Names Mentioned in this Article

| Compound Name | Role/Type |

|---|---|

| Lansoprazole | Active Pharmaceutical Ingredient (API) |

| Lansoprazole Sulfone N-Oxide | Process-Related Impurity |

Advanced Research and Methodological Innovations

Computational Chemistry and Molecular Dynamics Simulations of Lansoprazole (B1674482) Sulfone N-Oxide Formation

While specific computational studies on the formation of Lansoprazole-d4 Sulfone N-Oxide are not widely available in public literature, the methodologies of computational chemistry and molecular dynamics (MD) simulations provide a powerful theoretical framework for predicting and understanding such processes. nih.gov These in silico approaches are increasingly vital in pharmaceutical development for predicting degradation pathways and metabolic fate. researchgate.netnih.govresearchgate.net

Computational methods can be applied to model the complex oxidation pathways of lansoprazole. nih.gov Techniques such as calculating bond dissociation energies (BDEs) using density functional theory (DFT) can predict the molecular sites most susceptible to autoxidation. researchgate.netresearchgate.net For Lansoprazole, this could elucidate the relative ease of oxidation at the sulfide (B99878) and pyridine (B92270) nitrogen positions, leading to the sulfone and N-oxide moieties, respectively. Furthermore, frontier molecular orbital (FMO) theory can be used to predict sites of oxidation by specific agents like peroxides. nih.govresearchgate.net Software platforms like Zeneth can incorporate a knowledge base of reaction rules to predict potential degradation products under various stress conditions, including oxidation. lhasalimited.orgacs.org

Molecular dynamics (MD) simulations offer a way to study the dynamic interactions between a drug molecule and its environment, such as with enzymes or reactive oxygen species. mdpi.comnih.gov An MD simulation could model the interaction of Lansoprazole-d4 within the active site of a cytochrome P450 enzyme, which is known to be involved in its metabolism. mdpi.com Such simulations provide insights into the structural and energetic factors that facilitate the oxidation reactions leading to impurities like the sulfone N-oxide. nih.gov Although MD simulations are powerful for studying molecular dynamics, they typically cannot model bond-breaking events directly; for this, hybrid quantum mechanics/molecular mechanics (QM/MM) methods are often employed. mdpi.comacs.org These combined computational strategies are essential for building a mechanistic understanding of impurity formation, guiding process optimization, and ensuring drug stability.

Applications of Kinetic Isotope Effects in Understanding Reaction Mechanisms related to Lansoprazole Metabolites/Impurities

The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms, particularly in the context of drug metabolism and impurity formation. portico.org The KIE arises from the difference in reaction rates between a compound and its isotopically substituted analogue, such as Lansoprazole versus Lansoprazole-d4. The substitution of hydrogen with deuterium (B1214612) creates a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. sec.gov If the cleavage of this bond is the rate-limiting step of a reaction, the reaction will proceed more slowly for the deuterated compound. nih.govnih.gov

This principle is the foundation of many deuterated drugs, which are designed to have slower metabolic rates and improved pharmacokinetic profiles. clearsynthdiscovery.comnih.gov In the case of Lansoprazole-d4, the deuterium atoms are located on the benzimidazole (B57391) ring system. Studying the rates of formation of its various oxidized metabolites, including Lansoprazole-d4 Sulfone and Lansoprazole-d4 N-Oxide, compared to their non-deuterated counterparts, can provide significant mechanistic insights.

A significant KIE in the formation of Lansoprazole Sulfone would suggest that a C-H (or C-D) bond cleavage on the benzimidazole ring is involved in the rate-determining step of the sulfoxidation process. Conversely, if no significant KIE is observed for sulfone formation but is seen for another metabolic pathway, it indicates that sulfoxidation is not the primary rate-limiting step affected by deuteration at these specific positions.

It is also important to consider the phenomenon of "metabolic switching." venable.com When one metabolic pathway is slowed by deuteration, the metabolism may shift to an alternative site on the molecule. nih.gov For Lansoprazole-d4, slowing metabolism on the benzimidazole ring could potentially increase the rate of reactions elsewhere, such as the formation of the N-oxide. Therefore, KIE studies are crucial not only for understanding a single reaction pathway but also for mapping the complex, and sometimes unpredictable, interplay of metabolic routes for deuterated compounds. nih.gov

Development of Novel Analytical Platforms for Complex Impurity Profiling

The detection, identification, and quantification of impurities are critical for ensuring the safety and quality of pharmaceutical products. ijpsjournal.comveeprho.com The need to analyze complex molecules like this compound has driven the development of highly sophisticated analytical platforms. biomedres.usbiomedres.us

Historically, High-Performance Liquid Chromatography (HPLC) with UV detection has been a standard for impurity analysis. merckmillipore.com However, for complex impurity profiles and trace-level detection, more advanced techniques are required. nih.gov Modern analytical platforms often involve the hyphenation of chromatographic separation with mass spectrometry (MS). rroij.comnih.gov

Ultra-High-Performance Liquid Chromatography (UHPLC) offers significant advantages over conventional HPLC, including higher resolution, greater sensitivity, and faster analysis times. nih.gov When coupled with tandem mass spectrometry (MS/MS) or high-resolution mass spectrometry (HRMS) instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap systems, UHPLC becomes a powerful tool for impurity profiling. biomedres.usacs.org These LC-MS techniques provide not only retention time data but also precise mass-to-charge ratios and fragmentation patterns, which are essential for the structural elucidation of unknown impurities. researchgate.net For instance, LC-HRMS was successfully used to identify and characterize degradation products of lansoprazole under various stress conditions. acs.org

For particularly challenging structural characterizations, Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) spectroscopy can be employed. While less sensitive than LC-MS, LC-NMR provides definitive structural information that can be crucial for confirming the identity of an impurity. acs.orgresearchgate.net

| Technique | Sensitivity | Specificity/Information | Primary Application in Impurity Profiling |

|---|---|---|---|

| HPLC-UV | Moderate | Quantitative (based on response factor) | Routine quantification of known impurities. merckmillipore.com |

| UHPLC-MS/MS | High to Very High | Quantitative, structural confirmation (fragmentation) | Targeted, sensitive quantification of known and expected impurities. researchgate.net |

| LC-HRMS (e.g., Q-TOF, Orbitrap) | High | Quantitative, high-resolution mass for formula determination, structural elucidation | Identification of unknown impurities and degradants. biomedres.usacs.org |

| LC-NMR | Low | Definitive structural elucidation | Unambiguous structure confirmation of isolated impurities. acs.org |

Future Directions in the Characterization and Control of Deuterated Impurities and Related Substances

The increasing development of deuterated drugs brings new challenges and considerations for their analytical characterization and regulatory control. nih.govprecisionbusinessinsights.com The presence of isotopic impurities, including isotopologues (molecules with the same chemical formula but different isotopic composition) and isotopomers (isomers with isotopic atoms at different positions), is an intrinsic characteristic of deuterated active pharmaceutical ingredients (APIs).

A primary future challenge is the establishment of a clear regulatory framework for these types of impurities. nih.gov There is ongoing discussion on whether lower-deuterated isotopologues should be treated as conventional impurities, subject to the thresholds defined in ICH Q3A/B guidelines, or as an integral part of the API's distribution profile. nih.gov Treating them as standard impurities could present significant manufacturing challenges, while considering them part of the API requires robust analytical methods to accurately define and control the isotopic distribution.

Control strategies will likely move towards a risk-based approach. businessresearchinsights.com This involves understanding the potential impact of different isotopic distributions on the drug's safety and efficacy. For example, it would be crucial to determine if the presence of a significant amount of a d3- or d2-isotopologue of Lansoprazole-d4 affects its pharmacokinetic profile or leads to the formation of different metabolites. This requires a close integration of advanced analytical chemistry, non-clinical safety studies, and a forward-thinking regulatory policy to ensure the quality and consistency of these innovative medicines. ijpsjournal.com

Q & A

How can researchers quantify Lansoprazole-d4 Sulfone N-Oxide in biological matrices using LC/MS/MS?

Basic Research Question

To quantify this compound, use a validated LC/MS/MS method with gradient elution (e.g., 10% to 90% organic phase over 3.5 minutes) and monitor specific mass transitions (m/z 378→166) . Include deuterated internal standards (e.g., d3-OMP) to correct for matrix effects. Plasma samples should undergo protein precipitation or solid-phase extraction before analysis. Retention times (~3.12 minutes) and lower limits of quantification (31 nM) must be experimentally verified to ensure sensitivity .

What synthetic strategies are employed to prepare this compound?

Basic Research Question

Synthesis typically involves oxidation of the sulfur atom in the parent compound (Lansoprazole sulfide) using meta-chloroperbenzoic acid (mCPBA), followed by isotopic labeling (deuterium at specific positions). The sulfone N-oxide structure is confirmed via NMR and high-resolution mass spectrometry (HRMS). Critical steps include controlling reaction stoichiometry to avoid over-oxidation to sulfones .

How does this compound contribute to CYP450 inhibition in drug metabolism studies?

Advanced Research Question

this compound may inhibit CYP2C19 and CYP3A4 isoforms, as observed with omeprazole metabolites. In vitro assays using human liver microsomes should measure IC50 values. For example, OMP sulfone N-oxide showed negligible inhibition (<10% at 100 µM), but unbound plasma concentrations (AUCm/AUCpr ratios ≥0.25) may warrant clinical DDI assessments .

What experimental design considerations are critical for assessing metabolite exposure in pharmacokinetic studies?

Advanced Research Question

Design studies to collect plasma samples at multiple timepoints post-dose (e.g., 0–24 hours) and quantify both parent drug and metabolites. Use β-glucuronidase/sulfatase treatment to hydrolyze conjugates, and compare unbound vs. total AUC values. For this compound, ensure quantification limits (e.g., 31 nM) are below circulating concentrations to avoid underestimating exposure .

How can researchers validate chromatographic methods for this compound analysis?

Methodological Guidance

Validate specificity by confirming no interference from structurally related metabolites (e.g., Lansoprazole N-oxide, m/z 362→150). Assess linearity (1–1000 ng/mL), precision (CV <15%), and recovery (>80%) using spiked plasma samples. Cross-validate with orthogonal techniques like HILIC-MS for polar metabolites .

How should discrepancies in metabolite exposure data (e.g., AUC ratios) be resolved?

Data Contradiction Analysis

Discrepancies between total and unbound AUCm/AUCpr ratios (e.g., DM-OMP’s unbound ratio ≥0.25 vs. total <0.25) require evaluating protein binding via equilibrium dialysis. Adjust for plasma fu,p values and consider metabolite stability (e.g., pH-dependent degradation) during sample processing .

What analytical techniques confirm the structural identity of this compound?

Structural Characterization

Use HRMS to confirm the molecular ion ([M+H]+ m/z 415.37) and isotopic purity (d4 labeling). Pair with NMR (1H, 13C) to verify sulfone (δ ~3.5 ppm for SO2) and N-oxide (δ ~8.2 ppm for pyridine-N-oxide) moieties. Compare retention times and fragmentation patterns with reference standards .

How do researchers assess the stability of this compound under varying storage conditions?

Stability Studies

Conduct forced degradation studies:

- Acidic/alkaline conditions : Monitor sulfone-to-sulfoxide reversion via LC/MS.

- Light exposure : Store samples in amber vials; track photodegradation products (e.g., benzimidazole ring cleavage).

- Temperature : Stability at -80°C vs. room temperature (degradation <5% over 24 hours) .

What in vitro models are suitable for studying enzyme inhibition by this compound?

Mechanistic Studies

Use recombinant CYP isoforms (e.g., CYP2C19 Supersomes®) with probe substrates (e.g., omeprazole for CYP2C19). Measure time-dependent inhibition via pre-incubation with NADPH. Calculate KI and kinact values to assess irreversible binding .

How might this compound influence drug-drug interaction (DDI) risks?

Clinical Relevance

Although circulating concentrations are low (<63 nM), evaluate unbound fractions (fu,p) and hepatic uptake via OATP transporters. Use static (R-value) or dynamic (PBPK) models to predict DDI risks with sensitive substrates (e.g., clopidogrel). Prioritize metabolites with AUCm/AUCpr ≥0.25 and fu,p >1% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.